molecular formula C8H12N2O2 B12852956 2-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione

2-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione

Cat. No.: B12852956
M. Wt: 168.19 g/mol
InChI Key: XCQZRPQNGXFZSW-UHFFFAOYSA-N
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Description

2-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 2-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation can involve the reaction of a pyrrole derivative with an acylating agent, followed by cyclization . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

2-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents such as lithium aluminum hydride can be used.

    Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group.

    Cyclization: Intramolecular cyclization reactions can form more complex structures.

Scientific Research Applications

2-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

2-methyl-3a,4,5,6,7,7a-hexahydropyrrolo[3,4-c]pyridine-1,3-dione

InChI

InChI=1S/C8H12N2O2/c1-10-7(11)5-2-3-9-4-6(5)8(10)12/h5-6,9H,2-4H2,1H3

InChI Key

XCQZRPQNGXFZSW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2CCNCC2C1=O

Origin of Product

United States

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